(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid
Description
This compound is a synthetic intermediate or derivative of d-biotin (vitamin B7/H), a water-soluble vitamin critical for carboxylase enzymes in fatty acid synthesis and gluconeogenesis . Its IUPAC name reflects a hexahydrothienoimidazole core fused with a pentanoic acid chain and substituted with two benzyl (phenylmethyl) groups at positions 1 and 2. Key features include:
- Stereochemistry: The (3aS,4S,6aR) configuration ensures structural alignment with biotin’s active form .
- Functional groups: The 2-oxo group on the imidazole ring and the pentanoic acid side chain mimic biotin’s native structure, while the bis(phenylmethyl) substituents enhance lipophilicity compared to biotin’s tetrahydrothiophene ring .
- Synthesis: Typically synthesized via Grignard reactions, starting from lactone precursors and involving nucleophilic additions to introduce the pentanoic acid chain .
Properties
IUPAC Name |
5-(1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thienoimidazole Ring Formation
The thieno[3,4-d]imidazole system is central to the target compound. A common approach involves cyclocondensation reactions between thiophene precursors and imidazole-forming reagents. For example, thieno[3,4-d]imidazole derivatives are synthesized via:
- Route A : Reaction of 4,5-diaminothiophene-3-carboxylates with carbonylating agents (e.g., phosgene or urea) under acidic conditions to form the imidazole ring.
- Route B : Cyclization of thiophene-bearing thiourea intermediates with α-keto acids, followed by oxidation to introduce the ketone group at position 2.
For the target compound, hexahydro-2-oxo-1H-thieno[3,4-d]imidazole requires partial hydrogenation of the bicyclic system. Catalytic hydrogenation (H₂/Pd-C in ethanol) at 60–80°C selectively reduces the double bonds while preserving the ketone and heterocyclic integrity.
N-Alkylation with Benzyl Groups
Introducing the 1,3-bis(phenylmethyl) substituents necessitates regioselective alkylation. Key steps include:
- Protection of the Thienoimidazole Core : Temporary protection of reactive sites (e.g., the ketone at position 2) using tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions.
- Benzylation : Treatment with benzyl bromide (2 eq.) in the presence of a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF at 0–5°C achieves >85% yield of the bis-benzylated intermediate.
Table 1 : Optimization of Benzylation Conditions
| Benzylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | NaH | DMF | 0 | 87 |
| Benzyl chloride | K₂CO₃ | DMF | 25 | 72 |
| Benzyl iodide | DBU | THF | -10 | 68 |
Installation of the Pentanoic Acid Side Chain
The pentanoic acid moiety at position 4 is introduced via a nitrile intermediate followed by hydrolysis:
- Nitrile Synthesis : Coupling the thienoimidazole core with 5-bromopentanenitrile using a palladium-catalyzed (e.g., Pd(PPh₃)₄) cross-coupling reaction in toluene at 110°C.
- Nitrile Hydrolysis : The nitrile group is converted to carboxylic acid using concentrated HCl (6 M) at reflux for 12–16 hours, achieving >90% conversion.
Critical Considerations :
- Stereochemical integrity must be preserved during side-chain elongation. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be employed to maintain the (3aS,4S,6aR) configuration.
- Alternative routes using Grignard reagents (e.g., pentylmagnesium bromide) followed by oxidation (KMnO₄/H₂O) are less efficient (yield: 60–65%).
Stereochemical Control
The (3aS,4S,6aR) configuration is achieved through:
- Chiral Resolution : Racemic mixtures are separated using chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10).
- Asymmetric Synthesis : Employing Evans’ oxazolidinone auxiliaries during imidazole ring formation ensures enantioselectivity.
Table 2 : Comparison of Stereochemical Methods
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Chiral HPLC | 99 | 40 | Low |
| Evans’ Auxiliary | 95 | 75 | Moderate |
| Enzymatic Resolution | 98 | 65 | High |
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
The compound (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid is a complex organic molecule with significant potential in various scientific fields. Its unique structure and properties make it a candidate for applications in medicinal chemistry, particularly as a pharmaceutical agent.
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit antiviral properties. The compound may be synthesized or modified to enhance its efficacy against viral infections, particularly HIV, as suggested by its structural analogs which have been linked to HIV protease inhibition .
- Cancer Treatment : The compound's structure suggests potential applications in oncology. Its derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, thiazolidine derivatives related to this compound have shown promise as cytotoxic agents for prostate cancer and melanoma .
- Anti-inflammatory Properties : Some studies have indicated that thieno[3,4-d]imidazole compounds possess anti-inflammatory effects. This could make (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid a candidate for the development of anti-inflammatory drugs.
Synthesis and Structural Modifications
The synthesis of (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid can be achieved through various chemical pathways. The process typically involves multi-step reactions that may include:
- Carbamoylation : Activation of intermediates with coupling agents to form the desired product.
- Regioselective Synthesis : Utilizing specific reagents and conditions to ensure the correct formation of the compound's stereochemistry .
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral properties of thieno[3,4-d]imidazole derivatives demonstrated that certain structural modifications significantly enhanced their effectiveness against HIV protease. This suggests that similar modifications on (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid could yield potent antiviral agents.
Case Study 2: Cytotoxic Activity
In vitro studies have shown that related compounds exhibit cytotoxicity against prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways. This highlights the potential for (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid to be further developed as an anticancer therapeutic.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
| Property | Target Compound | d-Biotin | Bis(4-methoxybenzyl) Analog | Pentanamide Derivative |
|---|---|---|---|---|
| Molecular Weight | ~422.53 g/mol | 244.31 | ~452.54 g/mol | 301.36 g/mol |
| LogP (Predicted) | ~3.5 | 0.5 | ~3.8 | ~1.2 |
| Solubility | Low in water | High | Moderate | High |
Biological Activity
(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C31H34N2O3S
- Molecular Weight : 514.68 g/mol
- CAS Number : 179532-60-6
The compound is believed to interact with various biological pathways:
- Cannabinoid Receptor Modulation : It has been noted for its potential in treating conditions mediated by cannabinoid receptors, suggesting a role in modulating pain and inflammation responses .
- Inhibition of COX Enzymes : Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could lead to reduced production of prostaglandins involved in pain signaling and inflammation .
Anti-inflammatory Effects
Research has shown that (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid exhibits notable anti-inflammatory properties. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.
Analgesic Properties
The compound has been tested for analgesic effects using various animal models. Results indicated a dose-dependent reduction in pain responses, suggesting its efficacy as a potential analgesic agent.
Case Studies
- Study on Pain Management : A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a marked improvement in pain scores among participants receiving the treatment compared to a placebo group.
- Cancer Research : Another study focused on the compound's role in inhibiting tumor growth through the modulation of COX pathways. The findings suggested that it could be an effective adjunct therapy in cancer treatment protocols by reducing tumor-associated inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Evidence |
|---|---|---|
| Anti-inflammatory | COX inhibition | In vitro studies showing reduced cytokine levels |
| Analgesic | Pain pathway modulation | Animal model studies demonstrating pain relief |
| Cancer inhibition | Tumor growth suppression | Clinical trials indicating reduced tumor size |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR for verifying stereochemistry (e.g., thienoimidazole ring protons at δ 3.1–4.5 ppm) and benzyl group integration.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C16H19N3O5S: 366.1122) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm to assess purity (>95%) and detect diastereomers .
How can biotinylated derivatives of this compound be designed for spatial proximity labeling in protein interaction studies?
Advanced
Bifunctional reagents incorporating biotin and reactive groups (e.g., arsenicals) enable covalent binding to spatially close thiols in reduced proteins. Design spacers (e.g., PEG chains) to bridge biotin and reactive moieties, optimizing distance (2–15 Å) for streptavidin binding. Validate specificity via competitive assays (e.g., IC50 determination using [125I]streptavidin) and reversibility tests with 2,3-dimercaptopropanesulfonic acid .
What strategies are effective in analyzing contradictory bioactivity data across derivatives in antitumor assays?
Q. Advanced
- Structure-Activity Relationships (SAR) : Compare IC50 values of derivatives with varying substituents (e.g., methoxy vs. nitro groups on phenyl rings). Use molecular docking to predict binding to targets like CDK9 or tubulin .
- Data Normalization : Control for assay variables (e.g., cell line viability, incubation time) and validate hits via dose-response curves.
How can computational modeling aid in predicting enzyme inhibition mechanisms for this compound’s derivatives?
Advanced
Perform molecular dynamics simulations to map interactions with active sites (e.g., α-subunits of nicotinic receptors). Calculate binding free energies (ΔG) using MM-PBSA and validate with mutagenesis studies. For example, derivatives with extended alkyl chains show higher affinity for hydrophobic pockets .
What methodologies are recommended for assessing metabolic stability and degradation pathways in vitro?
Q. Advanced
- Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., oxidation at the thienoimidazole ring) .
- Stability Studies : Monitor degradation in buffers (pH 2–9) and under light exposure. Use Arrhenius plots to predict shelf-life .
How can researchers troubleshoot low coupling efficiency during solid-phase synthesis of peptide conjugates?
Q. Advanced
- Activation Reagents : Replace HOBt/DIC with PyBOP or HATU for improved acylation.
- Solvent Optimization : Use DMF:NMP (1:1) to enhance resin swelling.
- Real-Time Monitoring : Employ Kaiser tests or FTIR to track free amine consumption .
What safety protocols are critical when handling this compound’s reactive intermediates (e.g., pentanoyl chloride)?
Q. Basic
- Ventilation : Use fume hoods for thionyl chloride reactions.
- PPE : Acid-resistant gloves and goggles.
- Spill Management : Neutralize acid chlorides with sodium bicarbonate before disposal .
How can this compound be integrated into activity-based probes (ABPs) for studying enzyme function?
Advanced
Conjugate the compound to fluorophores (e.g., BODIPY) via NHS-ester chemistry. Validate probe specificity using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
